molecular formula C7H9FN2O B13038755 (2r)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol

(2r)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol

Cat. No.: B13038755
M. Wt: 156.16 g/mol
InChI Key: JTFJNWJSUFENLY-ZETCQYMHSA-N
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Description

(2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol: is a chemical compound that features a pyridine ring substituted with a fluorine atom and an aminoethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoropyridine as the starting material.

    Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with an aminoethanol group through a nucleophilic substitution reaction.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol: has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-(3-pyridyl)ethan-1-ol: Lacks the fluorine substitution.

    (2R)-2-Amino-2-(5-chloro(3-pyridyl))ethan-1-ol: Contains a chlorine atom instead of fluorine.

    (2R)-2-Amino-2-(5-bromo(3-pyridyl))ethan-1-ol: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R)-2-Amino-2-(5-fluoro(3-pyridyl))ethan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2R)-2-amino-2-(5-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1

InChI Key

JTFJNWJSUFENLY-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=NC=C1F)[C@H](CO)N

Canonical SMILES

C1=C(C=NC=C1F)C(CO)N

Origin of Product

United States

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